molecular formula C15H21Cl2N5 B1454945 N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361111-30-9

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1454945
CAS No.: 1361111-30-9
M. Wt: 342.3 g/mol
InChI Key: JNUYTQIAKZSBQE-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyridine, piperidine, and pyrimidine rings, which are known for their wide range of pharmacological activities. The dihydrochloride form indicates that the compound is a salt, which often enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of fibrotic markers like collagen . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride stands out due to its unique combination of pyridine, piperidine, and pyrimidine rings. This structural arrangement contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.2ClH/c1-11-4-2-8-17-14(11)20-15-18-9-6-13(19-15)12-5-3-7-16-10-12;;/h2,4,6,8-9,12,16H,3,5,7,10H2,1H3,(H,17,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYTQIAKZSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC=CC(=N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

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